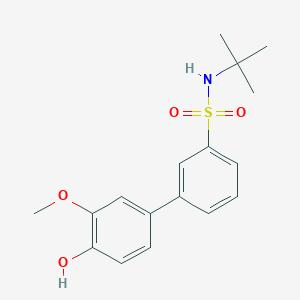
2-Chloro-5-(thiophen-3-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(thiophen-3-yl)phenol, 95% (2C5TP) is an organic compound belonging to the phenol family. It is a colorless, crystalline solid with a melting point of 101-103°C and a boiling point of 305°C. 2C5TP has a wide range of applications in scientific research due to its unique properties and is used in a variety of fields such as organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research due to its unique properties. It is used in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Chloro-5-(thiophen-3-yl)phenol, 95% is used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. In medicinal chemistry, it is used as a building block for the synthesis of a variety of drug molecules. In materials science, it is used as a monomer for the synthesis of polymers with unique properties.
Wirkmechanismus
2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound that can act as an electron donor or acceptor. In its electron donor form, it can donate electrons to other molecules and can act as a reducing agent. In its electron acceptor form, it can accept electrons from other molecules and can act as an oxidizing agent. This property makes it useful as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
2-Chloro-5-(thiophen-3-yl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is non-toxic and has no known adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(thiophen-3-yl)phenol, 95% has several advantages for lab experiments. It is a stable compound with a wide range of applications in scientific research, making it ideal for use in organic synthesis, medicinal chemistry, and materials science. It is also relatively inexpensive and can be synthesized in a two-step reaction. However, it is important to note that 2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound and should be handled with caution. It should be used in an inert atmosphere and proper safety precautions should be taken when handling it.
Zukünftige Richtungen
The future of 2-Chloro-5-(thiophen-3-yl)phenol, 95% is promising due to its wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. It can also be used as a catalyst for a variety of reactions. In addition, it can be used as a monomer for the synthesis of polymers with unique properties. It is also non-toxic and has no known adverse effects on humans or animals, making it a safe and effective tool for scientific research.
Synthesemethoden
2-Chloro-5-(thiophen-3-yl)phenol, 95% can be synthesized via a two-step reaction of thiophenol and chloroacetyl chloride. The reaction of thiophenol and chloroacetyl chloride in the presence of a base such as potassium carbonate yields 2-Chloro-5-(thiophen-3-yl)phenol, 95%. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-5-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMXJMVFPZFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685821 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-3-YL)phenol | |
CAS RN |
1261908-27-3 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)






